Cas no 2389078-83-3 (Fmoc-D-MeAoc(2)-OH)

Fmoc-D-MeAoc(2)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring compatibility with standard Fmoc-based protocols. The D-configuration and methyl-substituted side chain (MeAoc) enhance steric control and stability, making it valuable for constructing peptides with tailored conformational properties. Its orthogonal protection strategy allows selective deprotection, facilitating complex peptide assembly. This derivative is particularly useful in medicinal chemistry and biochemical research, where precise stereochemistry and side-chain modifications are critical. High purity and consistent performance under SPPS conditions ensure reliable incorporation into target sequences.
Fmoc-D-MeAoc(2)-OH structure
Fmoc-D-MeAoc(2)-OH structure
Product Name:Fmoc-D-MeAoc(2)-OH
CAS No:2389078-83-3
MF:C24H29NO4
MW:395.491367101669
CID:6781084
PubChem ID:139209072
Update Time:2025-06-13

Fmoc-D-MeAoc(2)-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-D-MeAoc(2)-OH
    • (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)octanoic acid
    • MFCD32263094
    • (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
    • 2389078-83-3
    • Fmoc-D-Me2Aoc-OH
    • Inchi: 1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m1/s1
    • InChI Key: NYALCSQHDRWTQS-JOCHJYFZSA-N
    • SMILES: O(C(N(C)[C@@H](C(=O)O)CCCCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 395.20965841g/mol
  • Monoisotopic Mass: 395.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 66.8Ų

Fmoc-D-MeAoc(2)-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB572299-1g
Fmoc-D-Me2Aoc-OH; .
2389078-83-3
1g
€1125.00 2024-08-02

Fmoc-D-MeAoc(2)-OH Suppliers

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(CAS:2389078-83-3)Fmoc-D-MeAoc(2)-OH
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:06
Price ($):667
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Fmoc-D-MeAoc(2)-OH Related Literature

Additional information on Fmoc-D-MeAoc(2)-OH

Professional Introduction to Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3)

The compound Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3) represents a significant advancement in the field of peptidomimetics and synthetic chemistry. This specialized reagent is widely utilized in the pharmaceutical and biotechnology industries due to its unique structural properties and versatile applications. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), ensuring high fidelity and yield during the assembly of complex peptide sequences.

The structure of Fmoc-D-MeAoc(2)-OH incorporates a D-amino acid derivative, which is a critical component in the design of enantiopure peptides. These enantiopure peptides are highly valued in medicinal chemistry because they exhibit improved pharmacological properties compared to their racemic counterparts. The presence of the D-MeAoc(2) moiety enhances the stability and bioavailability of peptide-based drugs, making it an indispensable tool for drug development.

In recent years, there has been a surge in research focusing on peptidomimetics as novel therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming their limitations, such as poor solubility and rapid degradation. The compound Fmoc-D-MeAoc(2)-OH plays a pivotal role in this research by providing a robust framework for synthesizing peptidomimetic libraries. These libraries are essential for high-throughput screening, enabling researchers to identify lead compounds with high affinity and selectivity for target receptors.

The application of Fmoc-D-MeAoc(2)-OH extends beyond traditional peptide synthesis. It has been increasingly employed in the development of protease inhibitors, which are crucial for treating various diseases, including cancer and viral infections. Protease inhibitors work by binding to specific proteases, thereby preventing them from catalyzing detrimental enzymatic reactions. The unique properties of Fmoc-D-MeAoc(2)-OH make it an ideal candidate for designing potent and selective protease inhibitors.

Advances in computational chemistry have further enhanced the utility of Fmoc-D-MeAoc(2)-OH. Molecular modeling and simulation techniques allow researchers to predict the binding interactions between peptidomimetics and biological targets with remarkable accuracy. This has led to the discovery of novel drug candidates that exhibit improved efficacy and reduced side effects. The integration of machine learning algorithms into drug design has also accelerated the process of identifying optimal peptidomimetic structures, making compounds like Fmoc-D-MeAoc(2)-OH even more valuable.

The synthesis of Fmoc-D-MeAoc(2)-OH involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern synthetic chemistry. The use of advanced catalytic systems and green chemistry principles ensures that the synthesis is both efficient and environmentally sustainable. These advancements are crucial for meeting the growing demand for high-quality pharmaceutical intermediates without compromising on environmental responsibility.

In conclusion, Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3) is a multifaceted compound with far-reaching implications in medicinal chemistry and drug development. Its unique structural features and versatile applications make it an indispensable tool for researchers seeking to design innovative therapeutic agents. As our understanding of biological systems continues to evolve, compounds like Fmoc-D-MeAoc(2)-OH will undoubtedly play a central role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:2389078-83-3)Fmoc-D-MeAoc(2)-OH
A1227813
Purity:99%
Quantity:1g
Price ($):667
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